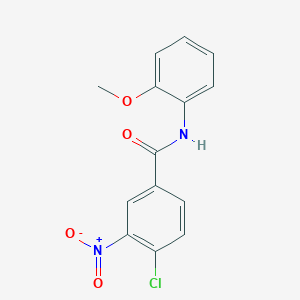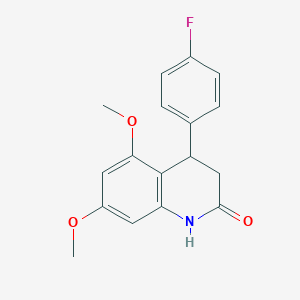![molecular formula C13H17N5O2 B5526133 [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)
[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes designed to build complex structures from simpler ones. A general approach to preparing related bicyclic compounds involves converting precursors to intermediates such as cyanohydrins, which are then subjected to processes like hydrogenolysis followed by lactamization and reduction to yield the desired structures (O’Donnell et al., 2004). This methodology may offer insights into the synthesis of [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol by indicating the potential pathways through which its complex structure can be assembled from simpler starting materials.
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction, which has been used to determine the structures of similar complex molecules. For instance, the crystal structure of a related compound was characterized to identify the arrangement of atoms and the spatial configuration, providing essential information on how molecular structures affect their properties and reactivity (Cao et al., 2010). Such analyses are crucial for understanding the specific characteristics of [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol.
Chemical Reactions and Properties
The chemical reactions and properties of compounds like [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol can be diverse, involving reactions under various conditions that yield a range of products. Studies on similar compounds have shown reactions leading to the formation of different structural motifs, indicating the reactive versatility of these compounds (Mirzaei et al., 2008).
Scientific Research Applications
Methanol Poisoning and Treatment
Methanol Toxicity and Antidotes : Methanol is a toxic alcohol that poses significant risks when ingested, leading to metabolic acidosis, visual disturbances, and potentially fatal outcomes. The treatment for methanol poisoning has evolved, with fomepizole (4-methylpyrazole) emerging as a preferred antidote due to its ability to inhibit alcohol dehydrogenase, the enzyme responsible for metabolizing methanol into its toxic metabolites. Fomepizole's efficacy in preventing the adverse effects of methanol toxicity has been supported by clinical studies and case reports. For instance, the effectiveness of fomepizole in treating pediatric cases of methanol poisoning has been documented, showcasing its role in averting the need for more invasive treatments such as hemodialysis and avoiding the side effects associated with alternative treatments like ethanol (Brown et al., 2001; Brabander et al., 2005).
Clinical Outcomes and Management : Research has also focused on the clinical management of methanol poisoning, including the kinetics of methanol and formate during treatment with fomepizole, highlighting the shift in treatment paradigms towards less invasive, more pharmacologically focused interventions (Hovda et al., 2005). Studies emphasize the critical nature of timely diagnosis and intervention in the prognosis of methanol poisoning, with early treatment significantly improving outcomes.
properties
IUPAC Name |
[4-(1-phenyltetrazol-5-yl)-1,4-oxazepan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-9-11-8-17(6-7-20-10-11)13-14-15-16-18(13)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVYHDZBFHXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C2=NN=NN2C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)
![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)
![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)
![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)
![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)
![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)
![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)
![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)
